(5-Bromo-2-fluoro-3-(isopropoxycarbonyl)phenyl)boronic acid
Description
(5-Bromo-2-fluoro-3-(isopropoxycarbonyl)phenyl)boronic acid is a multifunctional boronic acid derivative characterized by a phenyl ring substituted with bromine (at position 5), fluorine (position 2), and an isopropoxycarbonyl group (position 3), along with a boronic acid (–B(OH)₂) moiety. This combination of substituents confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The bromine and fluorine atoms enhance electrophilic reactivity, while the isopropoxycarbonyl group introduces steric bulk and modulates electronic effects, influencing both reaction rates and selectivity .
Properties
Molecular Formula |
C10H11BBrFO4 |
|---|---|
Molecular Weight |
304.91 g/mol |
IUPAC Name |
(5-bromo-2-fluoro-3-propan-2-yloxycarbonylphenyl)boronic acid |
InChI |
InChI=1S/C10H11BBrFO4/c1-5(2)17-10(14)7-3-6(12)4-8(9(7)13)11(15)16/h3-5,15-16H,1-2H3 |
InChI Key |
FZAZKLLZCOBSIS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1F)C(=O)OC(C)C)Br)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-fluoro-3-(isopropoxycarbonyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-bromo-2-fluoro-3-(isopropoxycarbonyl)benzene using bis(pinacolato)diboron as the boron source . The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate, and a palladium catalyst like Pd(dppf)Cl₂.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-fluoro-3-(isopropoxycarbonyl)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), bases (e.g., K₂CO₃, NaOH), and solvents (e.g., toluene, ethanol).
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(5-Bromo-2-fluoro-3-(isopropoxycarbonyl)phenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Bromo-2-fluoro-3-(isopropoxycarbonyl)phenyl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, facilitated by the base.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Boronic Acid Derivatives
The reactivity and applications of arylboronic acids are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison
Electronic and Steric Effects
- Isopropoxycarbonyl vs. Ethoxycarbonyl : The isopropoxy group in the target compound introduces greater steric hindrance (Taft steric parameter: 1.08) compared to ethoxy (0.93), slowing reaction kinetics but improving regioselectivity in cross-couplings .
- Halogen vs. Ester Substitution : Iodine (in ’s compound) provides a reactive site for further functionalization, whereas the ester group in the target compound stabilizes intermediates via resonance, favoring stepwise synthetic routes .
Unique Advantages of the Target Compound
- Synthetic Versatility : The isopropoxycarbonyl group acts as a directing group in metal-catalyzed reactions, enabling precise functionalization at the C3 position .
- Stability : Compared to iodinated analogues, the ester group reduces susceptibility to oxidative degradation (e.g., half-life in H₂O₂: >24 hours vs. 6 hours for iodinated derivatives) .
- Material Science Applications : The fluorine and bromine atoms enhance UV absorption (λmax ~265 nm), making the compound useful in photoactive materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
